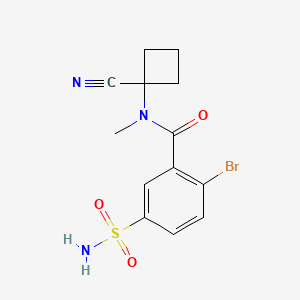
3-Chloro-n,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N,4-dimethylaniline is a chemical compound with the molecular formula C8H10ClN . It has a molecular weight of 155.63 . The compound is typically stored at room temperature and is available in solid form .
Synthesis Analysis
The synthesis of this compound hydrochloride involves the reaction of 3-chloroaniline with dimethylamine in the presence of a catalyst such as zinc chloride. The resulting product is then treated with concentrated hydrochloric acid to form this compound hydrochloride.Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10ClN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 155.63 .Scientific Research Applications
Metabolism Studies
3-Chloro-N,4-dimethylaniline has been a subject of interest in metabolism studies. For example, the metabolism of similar compounds like 3:4-Dimethylaniline in rats has been explored, highlighting its carcinogenic properties (Boyland & Sims, 1959).
Chemical Synthesis
Significant research has been conducted in the field of chemical synthesis using this compound. Studies include light-promoted N,N-dimethylation of amine and nitro compounds with methanol, demonstrating efficient yield of 4-chloro-N,N-dimethylaniline (Zhang et al., 2015). Furthermore, the smooth synthesis of aryl- and alkylanilines via photoheterolysis of haloanilines, where 4-chloro-N,N-dimethylaniline is used, has been reported (Fagnoni, Mella & Albini, 1999).
DNA Damage Evaluation
The compound has also been evaluated for its DNA damaging effects. Studies using similar aniline derivatives have shown varying impacts on DNA, such as in bone marrow cells of mice (Przybojewska, 1997).
Photophysical and Electrochemical Studies
Photophysical studies, such as the investigation of the photoreaction of dimethylaniline and methyl chloroacetate, have utilized compounds like this compound (Numao, Hamada & Yonemitsu, 1978). Additionally, electrochemical monitoring of the biodegradation of similar compounds, like 2,4-dimethylaniline, provides insights into environmental pollution control (Brimecombe, Fogel & Limson, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-N,4-dimethylaniline are currently not well-defined in the literature. This compound is a derivative of aniline and may interact with biological systems in a similar manner. The specific targets and their roles in the action of this compound remain to be elucidated .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of this compound .
properties
IUPAC Name |
3-chloro-N,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGUVFZDTYKQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41456-55-7 |
Source


|
| Record name | 3-chloro-N,4-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

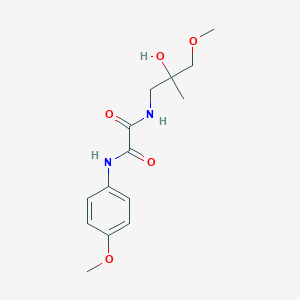
![3-(3,5-Dimethylphenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2635673.png)
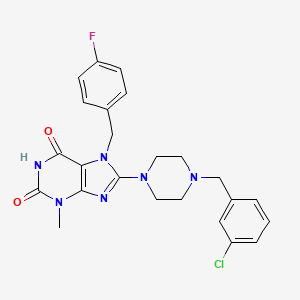
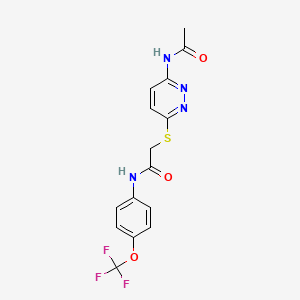
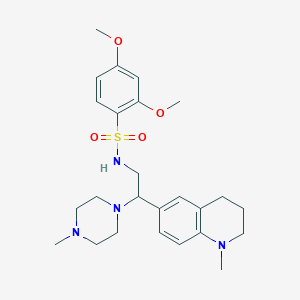
![1-[(2S)-pyrrolidin-2-yl]ethanol](/img/structure/B2635680.png)
![2-[(R)-2-Pyrrolidinyl]indan-2-ol](/img/structure/B2635681.png)
![1-(2-Methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2635685.png)


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B2635688.png)
![3-allyl-2-((2-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2635689.png)
